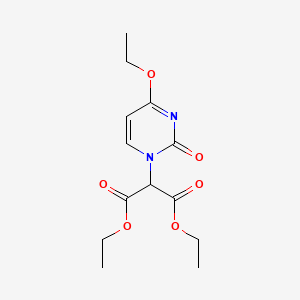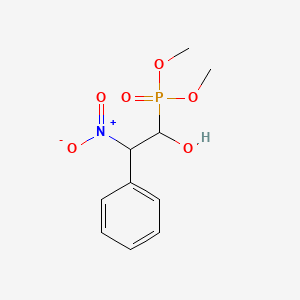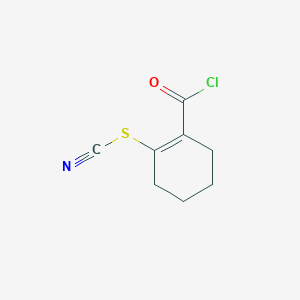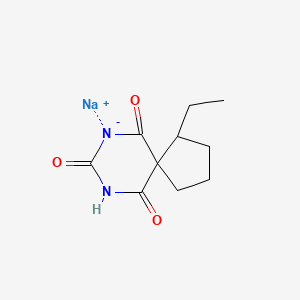
Sodium 1-ethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-ethyl-7,9-diazaspiro(45)decane-6,8,10-trione is a unique chemical compound characterized by its spirocyclic structure This compound is part of a broader class of spiro compounds, which are known for their distinctive ring systems where two rings are connected through a single atom
Méthodes De Préparation
The synthesis of Sodium 1-ethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing large-scale reactors and continuous flow processes.
Analyse Des Réactions Chimiques
Sodium 1-ethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the molecule.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into simpler components.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Sodium 1-ethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its efficacy in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.
Mécanisme D'action
The mechanism of action of Sodium 1-ethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, influencing cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
When compared to other spirocyclic compounds, Sodium 1-ethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione stands out due to its specific nitrogen-containing ring system. Similar compounds include:
- 8-methyl-6,9-diazaspiro(4.5)decane-7,10-dione
- 1,4-dioxaspiro(4.5)decane
- 8-ethyl-1,3-diazaspiro(4.5)decane-2,4-dione
These compounds share the spirocyclic framework but differ in their substituents and functional groups, leading to variations in their chemical properties and applications The presence of sodium and the specific arrangement of nitrogen atoms in Sodium 1-ethyl-7,9-diazaspiro(4
Propriétés
Numéro CAS |
63989-99-1 |
|---|---|
Formule moléculaire |
C10H13N2NaO3 |
Poids moléculaire |
232.21 g/mol |
Nom IUPAC |
sodium;4-ethyl-7-aza-9-azanidaspiro[4.5]decane-6,8,10-trione |
InChI |
InChI=1S/C10H14N2O3.Na/c1-2-6-4-3-5-10(6)7(13)11-9(15)12-8(10)14;/h6H,2-5H2,1H3,(H2,11,12,13,14,15);/q;+1/p-1 |
Clé InChI |
QBINGSSLPLSGJT-UHFFFAOYSA-M |
SMILES canonique |
CCC1CCCC12C(=O)NC(=O)[N-]C2=O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


sulfanium chloride](/img/structure/B14482511.png)
![2,2'-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14482519.png)
![5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14482520.png)


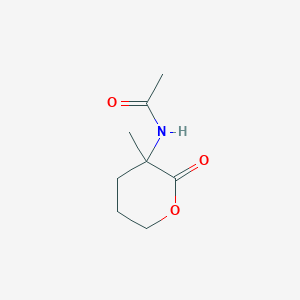
![N-(6-Aminohexyl)-6-[(E)-(hydrazinylmethylidene)amino]hexanamide](/img/structure/B14482559.png)
![2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}](/img/structure/B14482567.png)

